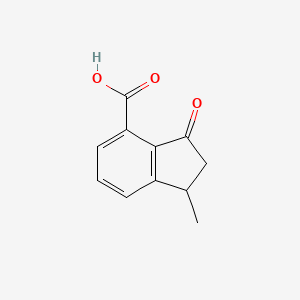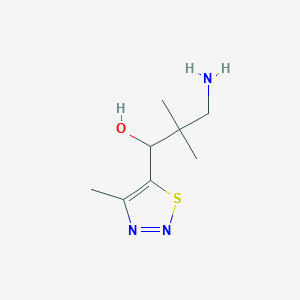
3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol typically involves the formation of the thiadiazole ring followed by the introduction of the amino and hydroxyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring, followed by functional group modifications to introduce the amino and hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial to ensure the efficient production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-2-naphthoic acid
- 3-Amino-2-chloropyridine
- 3-Amino-2,2-dimethylpropanoic acid
Uniqueness
3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol is unique due to its specific structural features, including the thiadiazole ring and the presence of both amino and hydroxyl groups
Eigenschaften
Molekularformel |
C8H15N3OS |
|---|---|
Molekulargewicht |
201.29 g/mol |
IUPAC-Name |
3-amino-2,2-dimethyl-1-(4-methylthiadiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3OS/c1-5-6(13-11-10-5)7(12)8(2,3)4-9/h7,12H,4,9H2,1-3H3 |
InChI-Schlüssel |
WKZBTHACMSNXLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SN=N1)C(C(C)(C)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)
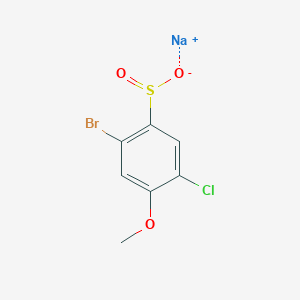
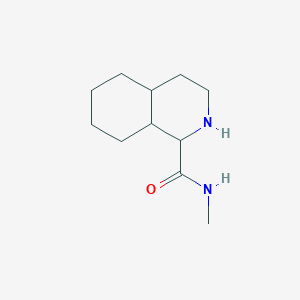
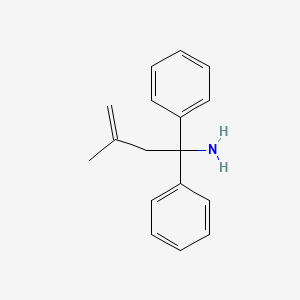



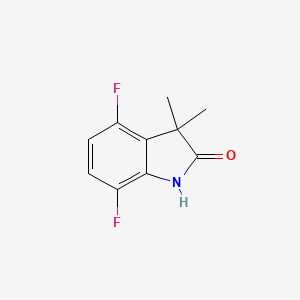
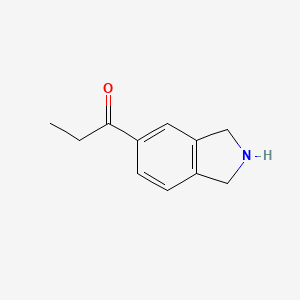
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B13204056.png)

![5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid](/img/structure/B13204074.png)
![Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204078.png)
